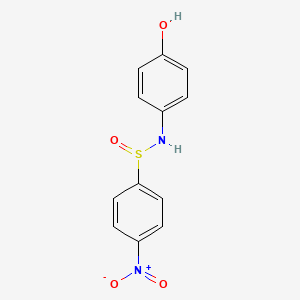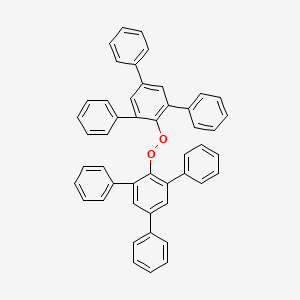
N-(2-hydroxyethyl)-N'-(1,3-thiazol-2-yl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hidroxietil)-N’-(1,3-tiazol-2-il)etanediamida es un compuesto orgánico sintético que presenta tanto un anillo de tiazol como un grupo hidroxietil. Los compuestos que contienen anillos de tiazol son conocidos por sus diversas actividades biológicas y se utilizan a menudo en productos farmacéuticos y agroquímicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2-hidroxietil)-N’-(1,3-tiazol-2-il)etanediamida normalmente implica la reacción de 2-aminoetanol con un derivado de tiazol en condiciones controladas. La reacción puede requerir un catalizador y condiciones específicas de temperatura y presión para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto probablemente implicaría reactores a gran escala y procesos de flujo continuo para optimizar la eficiencia y la rentabilidad. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción sería esencial para mantener la calidad constante del producto.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2-hidroxietil)-N’-(1,3-tiazol-2-il)etanediamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxietil puede oxidarse para formar un grupo carbonilo.
Reducción: El anillo de tiazol puede reducirse en condiciones específicas.
Sustitución: Los grupos amida pueden participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio.
Sustitución: Se pueden emplear reactivos como haluros de alquilo o cloruros de acilo para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxietil produciría un derivado de cetona o aldehído.
Aplicaciones Científicas De Investigación
Química: Utilizado como intermedio en la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado como un posible candidato a fármaco debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de N-(2-hidroxietil)-N’-(1,3-tiazol-2-il)etanediamida dependería de su aplicación específica. En un contexto biológico, podría interactuar con enzimas o receptores específicos, modulando su actividad y provocando un efecto terapéutico. El anillo de tiazol podría desempeñar un papel crucial en la unión a las moléculas diana.
Comparación Con Compuestos Similares
Compuestos similares
N-(2-hidroxietil)-N’-(1,3-tiazol-2-il)etanediamida: comparte similitudes con otros compuestos que contienen tiazol, como la tiamina (vitamina B1) y ciertos fármacos basados en tiazol.
N-(2-hidroxietil)-N’-(1,3-tiazol-2-il)etanediamida: es único debido a la presencia tanto de un grupo hidroxietil como de una porción de etanediamida, lo que puede conferir propiedades químicas y biológicas distintas.
Unicidad
La combinación de grupos funcionales en N-(2-hidroxietil)-N’-(1,3-tiazol-2-il)etanediamida lo convierte en un compuesto versátil con posibles aplicaciones en diversas disciplinas científicas. Su estructura única permite una reactividad química diversa y una posible actividad biológica.
Propiedades
Fórmula molecular |
C7H9N3O3S |
|---|---|
Peso molecular |
215.23 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-N'-(1,3-thiazol-2-yl)oxamide |
InChI |
InChI=1S/C7H9N3O3S/c11-3-1-8-5(12)6(13)10-7-9-2-4-14-7/h2,4,11H,1,3H2,(H,8,12)(H,9,10,13) |
Clave InChI |
BINRCIBHSJPXSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=N1)NC(=O)C(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(E)-[1,1'-biphenyl]-4-ylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11990755.png)
![2'-Phenyl-1-propyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11990756.png)



![7-(4-Chlorophenyl)-5-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11990787.png)
![N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]octanamide](/img/structure/B11990799.png)
![2-[(3-nitrophenyl)amino]-3-{(E)-[(3-nitrophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11990807.png)

![[(5E)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11990825.png)
![N-[(E)-(2-chlorophenyl)methylidene]tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B11990837.png)
![6-(2-methylbutan-2-yl)-4-{(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11990844.png)
